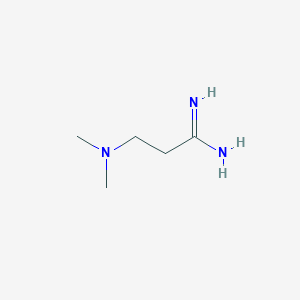
3-(Dimethylamino)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propanimidamide is an organic compound with the molecular formula C5H13N3 It is a derivative of propanimidamide, where the amino group is substituted with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)propanimidamide can be synthesized through several methods. One common approach involves the reaction of 3-(dimethylamino)propylamine with an appropriate amidating agent under controlled conditions. For example, lead acetate has been used as a catalyst in the solvent-free synthesis of N-[3-(dimethylamino)propyl] amides . This method involves the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine, with lead acetate significantly increasing the reaction rate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of esters instead of carboxylic acid chlorides as reactants allows for milder reaction conditions and higher purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)propanimidamide undergoes various chemical reactions, including:
Amidation: The compound can react with esters to form amides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Amidation: Lead acetate is commonly used as a catalyst.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products
Amidation: The major products are N-[3-(dimethylamino)propyl] amides.
Substitution: The products depend on the specific electrophile used in the reaction.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)propanimidamide involves its interaction with specific molecular targets. For example, in amidation reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of esters to form amides . The dimethylamino group enhances its nucleophilicity, facilitating these reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Dimethylaminopropylamine: This compound is structurally similar and is used in the preparation of surfactants and other industrial chemicals.
N,N-Dimethyl-1,3-propanediamine: Another related compound with similar applications in organic synthesis.
Uniqueness
3-(Dimethylamino)propanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo amidation and substitution reactions makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-(dimethylamino)propanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3,(H3,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYWOKKWHOKFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
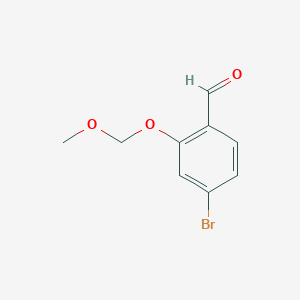
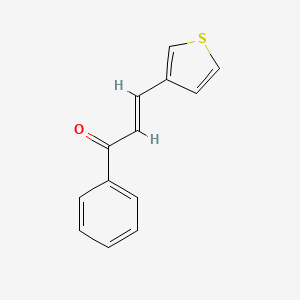
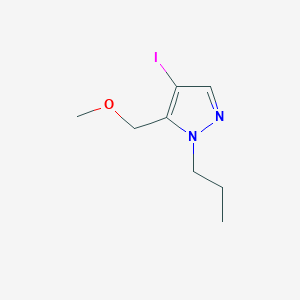
![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)
![3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2757858.png)
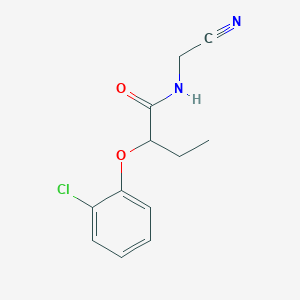
![3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid](/img/structure/B2757860.png)
![(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2757861.png)
![methyl N-[4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2757862.png)
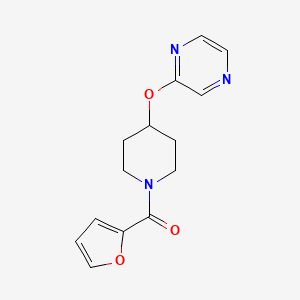
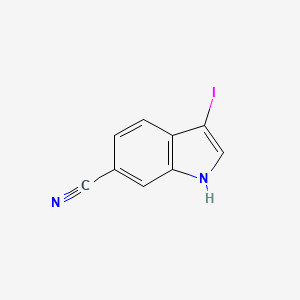
![(3-Bromo-4-fluorophenyl)-[[2-(2-cyanopropan-2-yl)phenyl]methyl]cyanamide](/img/structure/B2757867.png)
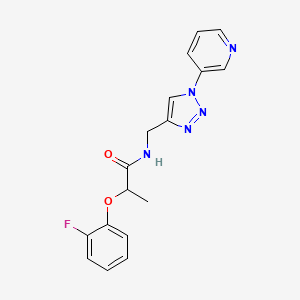
![4,5-dihydro-1H,3H-[1,4]thiazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2757875.png)
